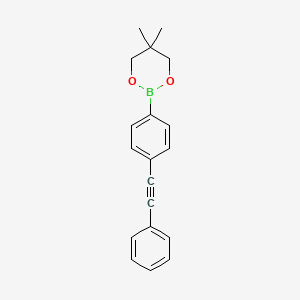
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 5,5-dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane. One common approach involves the reaction of 4-phenylethynylphenylboronic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications.
化学反応の分析
Reactivity:: 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane can undergo various reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron atom leads to boron-containing compounds with different functional groups.
Substitution: The phenylethynyl group can be substituted with other functional groups.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl halide or boronic acid.
Hydrogenation: Hydrogen gas and a suitable catalyst.
Boronic Acid Formation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
科学的研究の応用
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane finds applications in:
Organic Synthesis: As a versatile building block for creating complex molecules.
Materials Science: For designing functional materials due to its boron-containing structure.
Chemical Biology: Studying boron-based compounds in biological systems.
作用機序
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
類似化合物との比較
While 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, similar compounds include other boron-containing molecules like phenylboronic acids and boronate esters.
特性
分子式 |
C19H19BO2 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
5,5-dimethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C19H19BO2/c1-19(2)14-21-20(22-15-19)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13H,14-15H2,1-2H3 |
InChIキー |
UNNLAYAZASQVFT-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


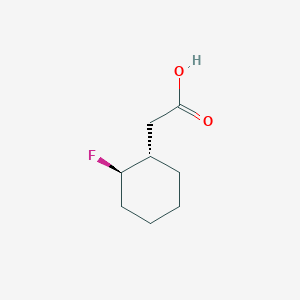
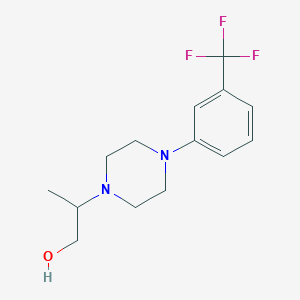

![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)



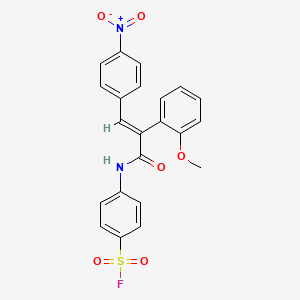
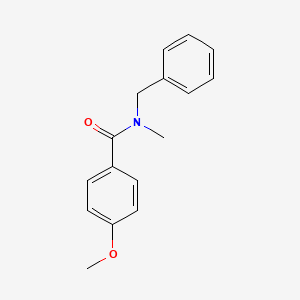
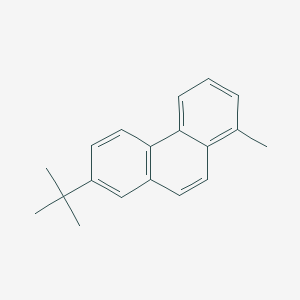
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
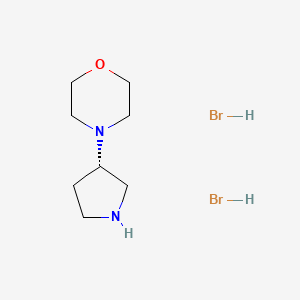
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
